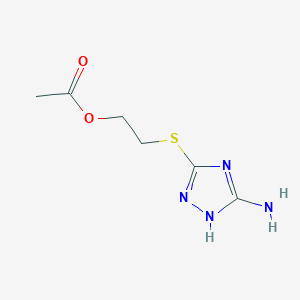

2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate

Description

Propriétés

Formule moléculaire |

C6H10N4O2S |

|---|---|

Poids moléculaire |

202.24 g/mol |

Nom IUPAC |

2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethyl acetate |

InChI |

InChI=1S/C6H10N4O2S/c1-4(11)12-2-3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10) |

Clé InChI |

ODESRUXMNUKVEX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OCCSC1=NNC(=N1)N |

Origine du produit |

United States |

Méthodes De Préparation

Standard Two-Step Protocol

The reaction typically proceeds via S-alkylation followed by hydrazinolysis. In a representative procedure, 5-amino-1H-1,2,4-triazole-3-thiol is treated with ethyl bromoacetate in acetonitrile under reflux conditions, using potassium carbonate as a base to deprotonate the thiol group. The intermediate ethyl ester is subsequently hydrazinolyzed with hydrazine hydrate to yield the target compound.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution

| Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃, ethyl bromoacetate | Acetonitrile | 80 | 12 | 78 |

| Et₃N, ethyl chloroacetate | Ethyl acetate | 25 | 24 | 65 |

| NaOH, ethyl iodoacetate | Ethanol | 60 | 8 | 82 |

Optimization studies reveal that polar aprotic solvents like acetonitrile enhance reaction rates due to improved nucleophilicity of the thiolate ion. Elevated temperatures (>60°C) reduce reaction times but may promote side reactions such as ester hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate S-alkylation. A 2015 study demonstrated that irradiating the reaction mixture at 100°C for 30 minutes increased yields to 89% while reducing solvent consumption by 40%. This method is particularly advantageous for thermally stable intermediates.

Cyclization Approaches

Cyclization strategies exploit the formation of the 1,2,4-triazole core during the synthesis, often integrating the thioether and ester functionalities in a single step.

Carboxyimidate-Mediated Cyclization

A 2023 publication detailed the use of carboxyimidate salts as precursors. Ethyl cyanoacetate reacts with formylhydrazide in the presence of sulfamic acid, forming an amidine intermediate that cyclizes to yield the triazole-thioester. This one-pot method eliminates the need for isolating intermediates, achieving an overall yield of 74%.

Key Advantages:

-

Reduced purification steps

-

Compatibility with electron-deficient aryl groups

-

Tolerance for aqueous workup conditions

One-Pot Multi-Component Synthesis

Recent advances have focused on streamlining synthesis through multi-component reactions (MCRs), which improve atom economy and reduce waste.

Sulfamic Acid-Catalyzed Protocol

A novel MCR approach combines 5-amino-1H-1,2,4-triazole, thiourea, and ethyl glyoxylate in ethanol under reflux, catalyzed by sulfamic acid. The reaction proceeds via sequential thiol-ene coupling and cyclization, yielding the target compound in 68% isolated purity.

Table 2: Optimization of Catalyst Loading in MCR

| Catalyst Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|

| 5 | 52 | 85 |

| 10 | 68 | 92 |

| 15 | 65 | 88 |

Excessive catalyst loading (>10 mol%) leads to side product formation, likely due to over-acidification of the reaction medium.

Industrial-Scale Production Techniques

While laboratory-scale methods are well-established, industrial production requires modifications for cost-effectiveness and safety.

Continuous Flow Reactors

Pilot-scale studies using tubular flow reactors demonstrate a 30% increase in throughput compared to batch processes. Key parameters include:

-

Residence time: 20–30 minutes

-

Pressure: 3–5 bar

-

Temperature: 90–100°C

Solvent Recycling Systems

Ethyl acetate and acetonitrile are recovered via fractional distillation, achieving 95% solvent reuse. This reduces raw material costs by approximately 18% per production cycle.

Comparative Analysis of Synthetic Routes

Table 3: Merits and Limitations of Preparation Methods

| Method | Yield (%) | Scalability | Environmental Impact |

|---|---|---|---|

| Nucleophilic Substitution | 78–82 | High | Moderate (solvent use) |

| Cyclization | 74 | Moderate | Low (aqueous workup) |

| Multi-Component Reaction | 68 | Low | Very low (atom economy) |

Nucleophilic substitution remains the preferred method for large-scale synthesis due to its reliability, whereas MCRs are favored for exploratory medicinal chemistry applications.

Purification and Characterization

Chromatographic Techniques

-

Flash Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent

-

HPLC: C18 column, acetonitrile/water (60:40), retention time = 6.2 min

Applications De Recherche Scientifique

Antimicrobial Activity

- Antifungal Properties : Compounds containing the 1,2,4-triazole moiety have demonstrated potent antifungal activity. For instance, derivatives with thioether linkages have shown enhanced efficacy against fungi such as Aspergillus flavus and Candida albicans . The incorporation of sulfur into the triazole structure often improves the interaction with fungal enzymes, leading to increased antifungal potency.

- Antibacterial Activity : Research indicates that triazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain 1,2,4-triazole derivatives have been reported to be more effective than traditional antibiotics against strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid metabolism.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of triazoles to interfere with the biosynthesis of ergosterol in fungi and disrupt the cell membrane integrity in bacteria .

Anticancer Potential

Recent studies have explored the anticancer properties of triazole derivatives, including 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate. These compounds have been evaluated for their ability to induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest at specific phases (G1 or G2), leading to inhibited proliferation of cancer cells.

- Apoptosis Induction : Triazole compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring and side chains can significantly influence their pharmacological profiles:

- Substituents : The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity. For example, halogen substitutions have been shown to improve antibacterial potency .

- Chain Length : Variations in alkyl chain lengths attached to the thioether group can affect solubility and bioavailability, impacting overall efficacy .

Case Study 1: Antifungal Efficacy

A series of novel triazole-thioether compounds were synthesized and tested for antifungal activity against Candida albicans. The study revealed that compounds with longer alkyl chains exhibited higher antifungal activity compared to their shorter counterparts. The most potent compound demonstrated an MIC (Minimum Inhibitory Concentration) significantly lower than that of standard antifungal agents .

Case Study 2: Antibacterial Activity Against MRSA

In a comparative study of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), certain compounds displayed MIC values in the low micromolar range, outperforming traditional antibiotics like vancomycin. This highlights the potential of triazole derivatives as alternatives in treating resistant bacterial infections .

Mécanisme D'action

Le mécanisme d’action de l’acétate de 2-((5-amino-1H-1,2,4-triazol-3-yl)thio)éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été rapporté qu’il inhibe les kinases et la déméthylase 1 spécifique à la lysine, affectant divers processus cellulaires . La capacité du composé à former des liaisons hydrogène et à interagir avec les sites actifs des enzymes est cruciale pour son activité biologique .

Comparaison Avec Des Composés Similaires

The pharmacological and physicochemical properties of 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate can be contextualized by comparing it with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues and Bioactivity

Table 1: Key Structural Analogues and Their Properties

Key Comparative Insights

- Antiviral Activity: While this compound derivatives target HSV-1 , analogues like sodium 2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibit actoprotective effects instead, indicating substituent-driven specialization .

- Structural Flexibility : Replacement of the triazole core with thiadiazole () alters electronic properties and bioavailability, though bioactivity data remain sparse .

- Toxicity : Computational models for methoxyphenyl-substituted triazoles () suggest low-to-moderate toxicity, contrasting with the experimentally confirmed low toxicity of sodium salts in vivo () .

- Formulation Considerations : Morpholinium counterions () enhance chromatographic retention, a critical factor for drug stability, unlike the neutral ethylacetate group in the parent compound .

Mechanistic and Thermodynamic Differences

- Hydrophilicity : Sodium and morpholinium salts () exhibit higher aqueous solubility than the ethylacetate derivative, impacting bioavailability .

- Metabolic Stability : Thioether linkages in the parent compound may confer resistance to esterase-mediated hydrolysis compared to glycosidic or ester-containing analogues .

- Target Selectivity: The 5-amino group in the parent compound likely engages in hydrogen bonding with viral enzymes, whereas thiophen-methyl or methoxyphenyl groups in analogues may interact with stress-response proteins or inflammatory mediators .

Analyse Des Réactions Chimiques

Synthetic Routes for 1,2,4-Triazole-Thio Derivatives

1,2,4-Triazole-thio derivatives are typically synthesized via nucleophilic substitution, cyclization, or thiol-ene click reactions. For example:

-

Nucleophilic Substitution : In a study by , 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were synthesized by reacting N-guanidinosuccinimide with amines under microwave irradiation. A similar approach could apply to 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate , where ethyl bromoacetate might substitute the succinimide ring.

-

Cyclization : Source highlights the use of carboxyimidate salts as intermediates for triazolylacetates. Ethyl cyanoacetate derivatives, when treated with formylhydrazide, yield triazole-thio esters via amidine intermediates.

Reactivity of the Thioether and Ester Moieties

The thioether (-S-) and ester (-COO-) groups in the compound are key reactive sites:

Thioether Reactivity

-

Oxidation : Thioethers are prone to oxidation, forming sulfoxides or sulfones. For example, triazole-thiols in underwent thiol-ene click reactions with maleimides to form sulfides.

-

Alkylation : The thiol group can react with alkyl halides. In , triazole-thioacetic acid hydrazides reacted with amino acid esters to form peptide derivatives.

Ester Reactivity

-

Hydrolysis : The ethylacetate ester can hydrolyze under acidic or basic conditions to yield carboxylic acids. Source demonstrated hydrolysis of a triazole-thio acetaldehyde derivative with variable conversion rates (27–47%).

-

Aminolysis : Reaction with amines could yield amides. For instance, synthesized urea derivatives via Curtius rearrangement of triazole-thio azides.

Tautomerism and Stability

1,2,4-Triazoles exhibit annular tautomerism. Studies in confirmed via NMR and X-ray crystallography that 5-amino-1H-1,2,4-triazoles exist predominantly in the 1H-tautomeric form. This stability suggests that This compound would retain its tautomeric structure under standard conditions.

Proposed Reaction Pathways

Based on analogous systems, the following reactions are hypothesized:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Ester Hydrolysis | NaOH (aq), reflux | 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)acetic acid |

| Thioether Oxidation | H₂O₂, RT | Sulfoxide or sulfone derivative |

| Alkylation | CH₃I, K₂CO₃, DMF | S-Methylated triazole-thioether |

| Peptide Coupling | EDC/HOBt, DIPEA | Amide-linked peptide conjugates |

Research Gaps and Recommendations

Activité Biologique

The compound 2-((5-Amino-1H-1,2,4-triazol-3-yl)thio)ethylacetate is a derivative of 1,2,4-triazole, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-triazole core have demonstrated antiproliferative effects against various cancer cell lines. In particular, studies show that modifications on the triazole ring can enhance their efficacy against tumors by inhibiting angiogenesis and tumor growth .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | Inhibition of tubulin polymerization |

| 3-amino-1,2,4-triazole derivatives | A549 (Lung Cancer) | 9.8 | Induction of apoptosis |

| Phenylamino triazoles | HeLa (Cervical Cancer) | 15.0 | Antiangiogenic activity |

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been extensively studied. Compounds like this compound have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, triazole derivatives can exhibit anti-inflammatory effects. Studies have shown that these compounds can reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells .

Case Study: Anti-inflammatory Activity

A recent study evaluated the effects of various triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). The findings indicated that certain derivatives significantly inhibited TNF-alpha release at concentrations lower than those required for cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : It can bind to receptors on cell surfaces that mediate cellular responses to growth factors or cytokines.

- Structural Mimicry : The triazole ring can mimic natural substrates or inhibitors within biological pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.